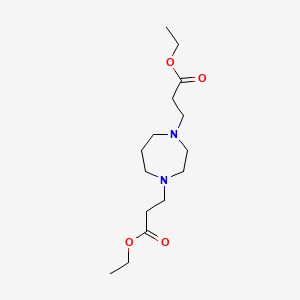![molecular formula C12H13ClN6O B11835614 2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11835614.png)
2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-cloro-7-((1,3-dimetil-1H-pirazol-5-il)metil)-5H-pirrolo[2,3-d]pirimidin-6(7H)-ona es un complejo compuesto orgánico que pertenece a la clase de las pirrolopirimidinas. Este compuesto es de gran interés en el campo de la química medicinal debido a sus potenciales actividades biológicas y aplicaciones en el desarrollo de fármacos.
Métodos De Preparación
La síntesis de 2-Amino-4-cloro-7-((1,3-dimetil-1H-pirazol-5-il)metil)-5H-pirrolo[2,3-d]pirimidin-6(7H)-ona involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. La ruta sintética generalmente incluye la formación del núcleo de pirrolopirimidina seguida de la introducción de los grupos amino, cloro y pirazolmetil. Las condiciones de reacción a menudo implican el uso de bases fuertes, altas temperaturas y catalizadores específicos para obtener el producto deseado. Los métodos de producción industrial pueden implicar la optimización de estas condiciones para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Este compuesto experimenta varias reacciones químicas, incluyendo:
Oxidación: Se puede oxidar bajo condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales.
Sustitución: El grupo cloro puede ser sustituido por otros nucleófilos en condiciones apropiadas. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
2-Amino-4-cloro-7-((1,3-dimetil-1H-pirazol-5-il)metil)-5H-pirrolo[2,3-d]pirimidin-6(7H)-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Medicina: Este compuesto se está investigando por sus potenciales efectos terapéuticos, incluyendo propiedades anticancerígenas y antiinflamatorias.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Puede inhibir o activar estos objetivos, lo que lleva a una cascada de eventos bioquímicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se esté estudiando.
Comparación Con Compuestos Similares
En comparación con otras pirrolopirimidinas, 2-Amino-4-cloro-7-((1,3-dimetil-1H-pirazol-5-il)metil)-5H-pirrolo[2,3-d]pirimidin-6(7H)-ona es única debido a su patrón de sustitución específico. Compuestos similares incluyen:
- 2-Amino-4-cloro-5H-pirrolo[2,3-d]pirimidin-6(7H)-ona
- 2-Amino-7-((1,3-dimetil-1H-pirazol-5-il)metil)-5H-pirrolo[2,3-d]pirimidin-6(7H)-ona Estos compuestos comparten similitudes estructurales pero difieren en sus grupos funcionales y actividades biológicas.
Propiedades
Fórmula molecular |
C12H13ClN6O |
|---|---|
Peso molecular |
292.72 g/mol |
Nombre IUPAC |
2-amino-4-chloro-7-[(2,5-dimethylpyrazol-3-yl)methyl]-5H-pyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C12H13ClN6O/c1-6-3-7(18(2)17-6)5-19-9(20)4-8-10(13)15-12(14)16-11(8)19/h3H,4-5H2,1-2H3,(H2,14,15,16) |
Clave InChI |
HCRVEEJVVJEFAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1)CN2C(=O)CC3=C2N=C(N=C3Cl)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate](/img/structure/B11835565.png)

![Phenyl(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone](/img/structure/B11835571.png)


![5,8-Dioxaspiro[3.4]octane, 6-butyl-2-[(phenylmethoxy)methyl]-](/img/structure/B11835587.png)


